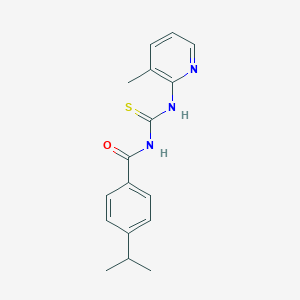![molecular formula C18H18BrN3O2S B251743 N-(2-bromobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B251743.png)
N-(2-bromobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea typically involves the reaction of 2-bromobenzoyl chloride with 4-(4-morpholinyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea moiety is known to form strong hydrogen bonds, which can be crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea
- N-(2-fluorobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea
- N-(2-iodobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea
Comparison
N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or iodine, which can affect the compound’s interactions with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C18H18BrN3O2S |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
2-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18BrN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Clave InChI |
ZWMWOHCGNGSTMQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)




![2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B251672.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251686.png)
